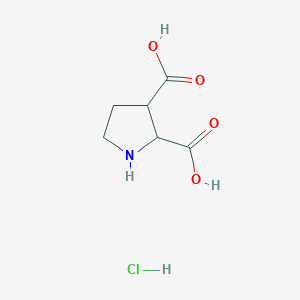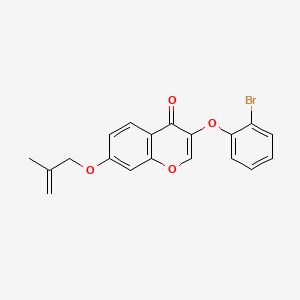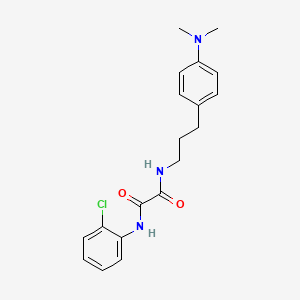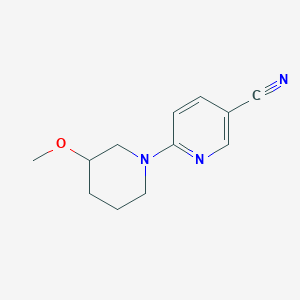
(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety, which is a common feature in various natural products with medicinal properties.
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is an aldol condensation followed by dehydration. This reaction usually occurs between an aldehyde and an acetophenone derivative in the presence of a base. Although the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into similar compounds. For example, the synthesis of a related compound with a pyrazinyl group instead of a nitrophenyl group was achieved and characterized by spectroscopic techniques, confirming the structure through X-ray diffraction .
Molecular Structure Analysis
The molecular structure of chalcone derivatives can be elucidated using spectroscopic methods and X-ray crystallography. The related compound mentioned in paper crystallizes in the monoclinic crystal system and exhibits a -syn-iperiplanar conformation between the unsaturated keto group and the olefinic double bond. This conformation is likely to be similar in the compound of interest due to the structural similarities between the two molecules.
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated ketone system. They can participate in cycloaddition reactions, Michael additions, and can also act as electrophiles in reactions with nucleophiles. The presence of substituents on the aromatic rings can influence the reactivity and the type of reactions the chalcone can undergo. The papers provided do not detail specific reactions for the compound , but the general reactivity pattern of chalcones can be inferred .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be influenced by their molecular structure, particularly the nature of the substituents on the aromatic rings. The nitro group in the compound of interest is an electron-withdrawing group, which can affect the electron density of the molecule and thus its physical properties such as melting point and solubility. The chemical properties, such as reactivity in different types of chemical reactions, can also be affected. The papers provided do not give specific details on the physical and chemical properties of the compound , but such properties can be predicted based on the known behavior of similar chalcone derivatives .
Scientific Research Applications
Atmospheric Chemistry of Nitrophenols
Research on nitrophenols, which share a similar nitro group to our compound of interest, shows that these compounds occur in the atmosphere due to direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. Nitrophenols can undergo atmospheric nitrations, indicating potential research applications of related compounds in understanding atmospheric chemistry and pollution sources. The atmospheric behavior of nitrophenols, including their formation and degradation processes, has significant implications for air quality and environmental health (Harrison et al., 2005).
Photosensitive Protecting Groups in Synthesis
Compounds with nitrophenyl groups, similar to the one , have been used as photosensitive protecting groups in synthetic chemistry. These groups are instrumental in the controlled release of protected substrates in response to light, showcasing potential applications in the development of light-responsive materials and chemicals (Amit et al., 1974).
Methane Mitigation and Environmental Impact
Research on 3-nitrooxypropanol, a compound with a nitro group, demonstrates its effectiveness as a methane mitigant in reducing greenhouse gas emissions from ruminants. This highlights the potential of structurally related compounds in environmental protection and climate change mitigation efforts (Marco-Contelles, 2023).
properties
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10-7-8-19-14(10)6-5-13(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTDZUVSSHSFEC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)


![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)
![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2546565.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)